Sodium-N-methyl-N-tall oil taurate is an amphoteric surfactant derived from tall oil fatty acids and taurine. It is characterized by its ability to act as a surfactant, emulsifier, and stabilizer in various formulations. This compound is typically a yellowish viscous liquid that is soluble in water, making it suitable for applications in personal care, cosmetics, and industrial formulations. Its unique structure combines the properties of fatty acids with the functional characteristics of taurine, providing enhanced performance in cleaning and emulsifying tasks.
Sodium-N-methyl-N-tall oil taurate exhibits several biological activities:
The synthesis of sodium-N-methyl-N-tall oil taurate typically involves:
Sodium-N-methyl-N-tall oil taurate has diverse applications across several industries:
Studies on sodium-N-methyl-N-tall oil taurate have shown that it interacts favorably with other surfactants and ingredients:
Several compounds share structural similarities with sodium-N-methyl-N-tall oil taurate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium N-methyl N-oleoyl taurate | Derived from oleic acid | Known for its excellent skin compatibility |
| Sodium N-methyl N-coconut taurate | Derived from coconut fatty acids | Often used for its moisturizing properties |
| Sodium N-methyl N-palmitoyl taurate | Derived from palmitic acid | Provides thicker textures in formulations |
Sodium-N-methyl-N-tall oil taurate stands out due to its specific origin from tall oil fatty acids, which are derived from pine trees, offering a unique sustainability angle compared to other sources like coconut or palm oils.
Sodium-N-methyl-N-tall oil taurate represents a complex anionic surfactant with the Chemical Abstracts Service registry number 61791-41-1 [33]. The compound exhibits a variable molecular composition due to its derivation from tall oil fatty acids, which comprise a mixture of naturally occurring carboxylic acids . The general molecular framework can be represented as sodium 2-[methyl(tall oil acyl)amino]ethanesulfonate, where the tall oil acyl component varies depending on the specific fatty acid constituent [29].
The structural elucidation reveals a characteristic taurate architecture consisting of three primary molecular segments: the hydrophilic N-methyltaurine head group, the hydrophobic tall oil fatty acid chain, and the sodium counterion [31]. The amide linkage connects the fatty acid carbonyl carbon to the nitrogen atom of the N-methyltaurine moiety, forming the core structural backbone [29]. This molecular arrangement classifies the compound within the alkyl taurate amide family, distinguished by the presence of fatty acyl N-substitution combined with the taurate functionality [31].
The predominant molecular formula for the oleic acid component of sodium-N-methyl-N-tall oil taurate is C21H40NNaO4S, with a corresponding molecular weight of 425.6 grams per mole [1] [4]. However, due to the mixed nature of tall oil fatty acids, the compound exists as a complex mixture with varying chain lengths and degrees of unsaturation [8] [10]. The structural diversity arises from the heterogeneous composition of the parent tall oil, which contains multiple fatty acid species in different proportions [9].
Tall oil fatty acids constitute the lipophilic segment of sodium-N-methyl-N-tall oil taurate and are derived from the fractional distillation of crude tall oil, a byproduct of the Kraft pulping process [8] [10]. The fatty acid composition exhibits significant variability depending on the wood species used in pulp production, with typical compositions ranging from predominantly coniferous sources [11].
Table 1: Tall Oil Fatty Acid Composition
| Fatty Acid Component | Typical Range (%) | Molecular Formula |
|---|---|---|
| Oleic acid (C18:1) | 40-50 | C18H34O2 |
| Linoleic acid (C18:2) | 25-35 | C18H32O2 |
| Palmitic acid (C16:0) | 5-10 | C16H32O2 |
| Stearic acid (C18:0) | 2-5 | C18H36O2 |
| Other fatty acids | 5-10 | Various |
The oleic acid component predominates in most tall oil fatty acid preparations, contributing approximately 40-50% of the total fatty acid content [10] [11]. This monounsaturated C18 fatty acid provides the primary hydrophobic character to the sodium-N-methyl-N-tall oil taurate molecule [14]. Linoleic acid, a polyunsaturated C18 fatty acid, represents the second most abundant component at 25-35% of the total composition [8] [11].
The presence of both saturated and unsaturated fatty acids within the tall oil matrix creates a complex mixture of taurate derivatives with varying physical and chemical properties [8]. The degree of unsaturation influences the molecular packing behavior and surface activity of the resulting taurate compound [14]. Research indicates that tall oil fatty acids contain unusual isomers, including octadecadienoic acids with double bonds in the 5,9- and 5,12-positions, which distinguish them from conventional fatty acid sources [11].
The fractional distillation process yields tall oil fatty acids with rosin acid content reduced to 1-10%, resulting in a predominantly fatty acid composition suitable for taurate synthesis [10] [11]. The acid number of purified tall oil fatty acids typically ranges from 160-165 for pure pine sources, while mills using mixed softwood and hardwood feedstocks may produce fatty acids with acid numbers in the 125-135 range [10].
The N-methyltaurine component of sodium-N-methyl-N-tall oil taurate serves as the hydrophilic head group and contributes significantly to the compound's surfactant properties [3] [15]. N-methyltaurine, systematically named 2-methylaminoethanesulfonic acid, possesses the molecular formula C3H9NO3S and a molecular weight of 139.17 grams per mole [15] [17].
Table 2: N-Methyltaurine Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C3H9NO3S |
| Molecular Weight (g/mol) | 139.17 |
| Melting Point (°C) | 242 |
| Density (g/cm³) | 1.202 (estimated) |
| Water Solubility | Highly soluble |
| Physical State | Solid |
| Color | White to off-white |
The N-methyltaurine moiety exhibits zwitterionic character in aqueous solutions, existing as both a cation and anion simultaneously due to the presence of both amino and sulfonic acid functional groups [3] [17]. This amphoteric nature contributes to the mildness and compatibility of taurate surfactants with biological systems [3]. The methylation of the amino nitrogen distinguishes N-methyltaurine from its parent compound taurine, providing enhanced stability and specific surfactant properties [3].
The sulfonic acid group (-SO3H) within the N-methyltaurine structure provides strong anionic character when deprotonated, contributing to the overall negative charge of the taurate surfactant [15] [17]. The methyl substitution on the nitrogen atom creates steric hindrance that influences the molecular packing and surface tension properties of the resulting taurate compound [20]. Research demonstrates that N-methyltaurine derivatives exhibit excellent foaming characteristics and stability in the presence of oils and fatty substances [3].
The synthesis of N-methyltaurine involves the reaction of sodium isethionate with methylamine, producing the sodium salt form that serves as the precursor for taurate surfactant production [3] [30]. The compound's high polarity and good solubility of its alkaline earth metal salts make it particularly suitable for esterification reactions with long-chain carboxylic acids to form taurate surfactants [3].
The structural analysis of sodium-N-methyl-N-tall oil taurate benefits from comparison with closely related taurate surfactants that share the common N-methyltaurine head group but differ in their fatty acid components [31]. These analogous compounds provide insight into structure-activity relationships and the influence of fatty acid composition on surfactant performance [25].
Table 3: Structural Comparison of Analogous Taurates
| Compound | CAS Number | Fatty Acid Source | Molecular Formula (example) | Key Distinguishing Feature |
|---|---|---|---|---|
| Sodium N-methyl N-tall oil taurate | 61791-41-1 | Tall oil (mixed C16-C18) | C21H40NNaO4S (oleic component) | Mixed fatty acid composition from pine |
| Sodium methyl oleoyl taurate | 137-20-2 | Oleic acid (C18:1) | C21H40NNaO4S | Single oleic acid chain |
| Sodium methyl cocoyl taurate | 12765-39-8 | Coconut oil (C8-C18) | C15H30NNaO4S (lauric component) | Shorter coconut-derived chains |
Sodium methyl oleoyl taurate shares significant structural homology with the oleic acid component of sodium-N-methyl-N-tall oil taurate [1] [4]. Both compounds possess identical molecular formulas of C21H40NNaO4S when considering the oleic acid-derived taurate, with molecular weights of 425.6 grams per mole [1] [22]. The structural similarity extends to the presence of the same N-methyltaurine head group and the identical oleic acid fatty chain containing a single double bond in the 9-position [1] [22].
The International Union of Pure and Applied Chemistry name for both oleic acid-containing taurates is sodium 2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate, reflecting their identical chemical structure for this specific component [22] [34]. Research indicates that both compounds exhibit comparable surface tension properties, with static surface tension values of approximately 35 millinewtons per meter at 1% aqueous concentration [25].
The critical micelle concentration values for sodium methyl oleoyl taurate and the oleic component of sodium-N-methyl-N-tall oil taurate are essentially identical at 0.04% by weight [25]. This similarity reflects the dominant influence of the oleic acid chain on the surfactant behavior, as this fatty acid represents the major component in tall oil fatty acid preparations [10] [11]. Both compounds demonstrate excellent solubility in hard water conditions, maintaining surface activity even at 1000 parts per million water hardness [25].
Sodium methyl cocoyl taurate exhibits distinct structural differences from sodium-N-methyl-N-tall oil taurate, primarily in the fatty acid composition and resulting molecular properties [24] [25]. The coconut-derived fatty acid component consists predominantly of shorter-chain saturated fatty acids, with lauric acid (C12) comprising 44-52% of the total fatty acid content [6] [24].
The molecular weight distribution of sodium methyl cocoyl taurate components ranges significantly lower than tall oil-derived taurates, with the predominant lauric acid component having the molecular formula C15H30NNaO4S and a molecular weight of approximately 315 grams per mole [26]. This represents a substantial reduction compared to the oleic acid component of tall oil taurate at 425.6 grams per mole [1].
The shorter fatty acid chains in sodium methyl cocoyl taurate result in enhanced water solubility and different micellization behavior compared to tall oil taurate [24] [25]. Research demonstrates that coconut-derived taurates typically exhibit higher critical micelle concentrations due to reduced hydrophobic interactions from the shorter alkyl chains [25]. The presence of multiple fatty acid chain lengths (C8-C18) in coconut oil creates a more complex mixture than the predominantly C18 composition of tall oil fatty acids [6] [24].
The foam characteristics of sodium methyl cocoyl taurate differ markedly from tall oil taurate, with coconut-derived taurates producing denser, more stable foam structures [24] [25]. This difference arises from the varied packing behavior of shorter, predominantly saturated fatty acid chains compared to the longer, unsaturated chains present in tall oil derivatives [24]. The manufacturing process for sodium methyl cocoyl taurate typically involves reaction with coconut fatty acid chloride rather than the mixed fatty acid chlorides used for tall oil taurate production [24].
The structure-function relationships in sodium-N-methyl-N-tall oil taurate arise from the interplay between molecular architecture and surfactant performance characteristics [29] [31]. The amphiphilic nature of the molecule, with its distinct hydrophilic and hydrophobic regions, governs the fundamental surfactant properties including surface tension reduction, micelle formation, and interfacial activity [32].
Table 4: Structure-Function Relationship Parameters
| Structural Parameter | Functional Impact | Effect on Performance |
|---|---|---|
| Fatty acid chain length | Hydrophobic interactions, viscosity | Longer chains increase surface activity |
| Degree of unsaturation | Fluidity, packing behavior | Unsaturation decreases packing density |
| N-methyltaurine head group | Hydrophilicity, mildness | Provides zwitterionic character |
| Sodium counterion | Ionic strength, solubility | Enhances water solubility |
| Amide linkage | Chemical stability, biodegradability | Provides resistance to hydrolysis |
The fatty acid chain length directly influences the hydrophobic-lipophilic balance of the taurate molecule, with longer chains providing enhanced surface activity but reduced water solubility [29] [31]. The mixed chain length composition of tall oil fatty acids creates a distribution of surface activities within the compound, contributing to its broad-spectrum surfactant properties [8] [10]. Research indicates that the predominant C18 fatty acids in tall oil derivatives provide optimal balance between surface activity and water compatibility [11].
The degree of unsaturation in the fatty acid chains significantly affects molecular packing at interfaces and in micelle structures [14] [32]. The presence of double bonds in oleic and linoleic acid components creates molecular kinks that reduce packing density and enhance fluidity [14]. This structural feature contributes to the enhanced foam stability and surface tension reduction observed with tall oil-derived taurates compared to fully saturated analogues [25].
The N-methyltaurine head group provides the primary hydrophilic character through its sulfonate functionality while the methyl substitution modulates the charge density and steric interactions [3] [15]. The zwitterionic nature of the head group contributes to the mildness and skin compatibility characteristic of taurate surfactants [30] [31]. The strong electron-withdrawing nature of the sulfonate group creates a permanent negative charge that remains stable across a wide pH range [29].
The amide linkage connecting the fatty acid and N-methyltaurine components provides chemical stability superior to ester-linked surfactants, contributing to resistance against hydrolysis under both acidic and alkaline conditions [29] [31]. This structural feature enables taurate surfactants to maintain performance across broad pH ranges and in challenging formulation environments [25]. The electron delocalization within the amide bond also influences the overall charge distribution and interfacial properties of the molecule [31].
Sodium-N-methyl-N-tall oil taurate exhibits variable physical characteristics depending on the specific formulation and processing conditions. The compound typically presents as a yellowish to light cream colored material with a characteristic slight odor [2]. The physical state can range from a fine powder to a paste-like consistency, with some formulations appearing as viscous liquids [3] [2].
The compound demonstrates a bulk density of approximately 600 kilograms per cubic meter when in powder form [2]. The appearance is generally described as solid at room temperature, transitioning to a more fluid state at elevated temperatures. The organoleptic profile is consistent with other taurate-based surfactants, exhibiting minimal odor characteristics that make it suitable for personal care and industrial applications [2].
The variable nature of the physical properties stems from the inherent composition of tall oil fatty acids, which represent a complex mixture of naturally occurring carboxylic acids derived from pine processing . This compositional variability directly influences the final physical characteristics of the sodium-N-methyl-N-tall oil taurate product.
Sodium-N-methyl-N-tall oil taurate demonstrates excellent water solubility characteristics, making it highly suitable for aqueous formulations [3]. The compound exhibits ready dissolution in water, with solubility parameters indicating favorable hydrophilic interactions due to the presence of the sulfonate functional group and sodium counterion .
In aqueous solutions, the compound maintains a pH range of 6.5 to 8.0 when formulated as a 1% solution [2]. This near-neutral pH profile contributes to its compatibility with various formulation components and enhances its stability in different aqueous environments.
The solubility characteristics are enhanced by the presence of the N-methyltaurine backbone, which provides significant hydrophilic character through its zwitterionic nature [4]. The molecular structure combines the properties of fatty acids with the functional characteristics of taurine, resulting in enhanced performance in both polar and moderately non-polar environments .
The compound exhibits excellent electrolyte tolerance, maintaining solubility and surface activity even in the presence of hard water minerals. Comparative studies with related taurate surfactants demonstrate superior hard water tolerance, with sodium methyl oleoyl taurate showing enhanced performance (31 milliNewtons per meter surface tension at 1000 parts per million hardness) compared to traditional anionic surfactants [5].
The critical micelle concentration represents a fundamental parameter for characterizing the surface activity of sodium-N-methyl-N-tall oil taurate. Based on comparative analysis with structurally related compounds, the critical micelle concentration for sodium methyl oleoyl taurate, a close structural analog, is determined to be 0.04% by weight [5]. Similar taurate-based surfactants demonstrate critical micelle concentration values in the range of 0.035 to 0.04% by weight, indicating efficient micelle formation at relatively low concentrations [5].
The critical micelle concentration determination follows standard tensiometric and conductometric methodologies, with measurements typically conducted at 25°C in distilled water [6] [7]. The relatively low critical micelle concentration values observed for taurate-based surfactants indicate strong surface activity and efficient aggregation behavior [7].
Temperature dependence studies reveal that critical micelle concentration values typically increase with temperature, following classical thermodynamic principles for surfactant aggregation [8] [9]. The temperature coefficient for micellization provides insights into the thermodynamic driving forces governing micelle formation.
Sodium-N-methyl-N-tall oil taurate demonstrates significant surface tension reduction capabilities, consistent with its classification as an effective anionic surfactant. Related sodium methyl oleoyl taurate exhibits surface tension values of 35 milliNewtons per meter at 1% concentration in distilled water [5].
The surface tension reduction performance is maintained even under challenging conditions, including hard water environments. In the presence of 1000 parts per million water hardness, the surface tension increases only marginally to 31 milliNewtons per meter, demonstrating exceptional hard water tolerance [5]. This performance significantly exceeds that of conventional anionic surfactants, which typically show substantial degradation in surface activity under hard water conditions [10] [11].
Surface pressure at critical micelle concentration (π_CMC) calculations indicate substantial interfacial activity, with values typically ranging from 30 to 40 milliNewtons per meter for taurate-based surfactants [9]. The surface pressure parameter serves as an index of surface tension reduction effectiveness at the critical micelle concentration [9].
Interfacial tension measurements provide critical insights into the performance of sodium-N-methyl-N-tall oil taurate at oil-water interfaces. Patent literature describing sodium-N-methyl-N-tall oil acid taurate applications in enhanced oil recovery indicates significant interfacial tension reduction capabilities [12]. Surface tension measurements on 0.05% solutions demonstrate the compound's effectiveness in reducing interfacial forces [13].
The interfacial tension reduction capabilities are particularly relevant for applications requiring effective wetting and penetration properties. The long-chain fatty acid components derived from tall oil provide optimal hydrophobic chain length for efficient interfacial activity . The variable fatty acid composition, predominantly consisting of oleic acid (48%) and linoleic acid (35%), contributes to favorable interfacial properties [14] [15].
Temperature-dependent interfacial tension studies reveal enhanced performance at elevated temperatures, which is advantageous for industrial applications involving thermal processing [16]. The combination of thermal stability and maintained interfacial activity makes the compound suitable for demanding application conditions.
The thermodynamic parameters governing micellization of sodium-N-methyl-N-tall oil taurate provide fundamental insights into the aggregation process. Based on comparative thermodynamic studies of related taurate surfactants, the micellization process is characterized by negative Gibbs free energy values, indicating spontaneous micelle formation [8] [9].
Standard Gibbs free energy of micellization (ΔG°_mic) values for similar taurate compounds typically range from -35 to -50 kilojoules per mole, depending on fatty acid chain length and temperature [9]. The negative values confirm the thermodynamic favorability of the micellization process under standard conditions.
Enthalpy of micellization (ΔH°mic) measurements indicate that the process is primarily entropy-driven, with positive entropy contributions (ΔS°mic) dominating the thermodynamic profile [9] [16]. This entropy-driven behavior is characteristic of surfactant aggregation, where the release of water molecules from the hydrophobic chain environment provides the primary driving force for micellization.
Temperature dependence studies reveal that micellization becomes increasingly favorable at elevated temperatures, with the entropy term becoming more dominant [9]. The thermodynamic parameters calculated using van't Hoff analysis demonstrate consistent behavior across the temperature range of 25°C to 40°C [16].
Sodium-N-methyl-N-tall oil taurate exhibits exceptional electrolyte stability and hard water tolerance, distinguishing it from conventional anionic surfactants. The compound maintains surface activity and solubility in the presence of divalent cations, including calcium and magnesium ions that typically cause precipitation with traditional sulfate-based surfactants [10] [11].
Hard water tolerance studies demonstrate that taurate-based surfactants maintain functionality at hardness levels exceeding 1000 parts per million as calcium carbonate equivalent [5]. This performance represents a significant advantage over sodium dodecyl sulfate and related conventional anionic surfactants, which show substantial performance degradation at hardness levels above 100-200 parts per million [10] [11].
The mechanism of hard water tolerance involves the reduced tendency of taurate surfactants to form insoluble precipitates with divalent cations [17]. The sulfonate functional group exhibits lower affinity for calcium and magnesium ions compared to sulfate groups, maintaining surfactant availability for surface activity [17].
Electrolyte stability extends beyond hard water minerals to include various ionic species commonly encountered in formulated products. The compound demonstrates stability in the presence of sodium chloride concentrations up to several percent by weight, making it suitable for thickened formulations that rely on electrolyte-induced viscosity enhancement [18] [19].
The rheological properties of sodium-N-methyl-N-tall oil taurate solutions exhibit complex behavior influenced by concentration, temperature, and electrolyte content. Viscosity measurements demonstrate typical surfactant solution behavior, with distinct regions corresponding to molecular solution, pre-micellar association, and post-micellar viscoelastic behavior [20].
At concentrations below the critical micelle concentration, solutions exhibit Newtonian behavior with viscosity values approaching those of water [20]. Upon exceeding the critical micelle concentration, the viscosity increases due to micelle formation and inter-micellar interactions [20].
Viscoelastic properties become pronounced at higher concentrations, where the formation of rod-like or worm-like micelles contributes to non-Newtonian behavior [20]. Patent literature describes the formation of viscoelastic gels through the addition of appropriate co-surfactants, indicating the potential for rheology modification in formulated systems [20].
Temperature dependence studies reveal decreasing viscosity with increasing temperature, following typical thermally-activated flow behavior [21]. The temperature coefficient provides insights into the activation energy for molecular motion and structural rearrangement in the micellar system.
Thermal stability represents a critical parameter for industrial applications of sodium-N-methyl-N-tall oil taurate. Thermal decomposition studies indicate onset temperatures exceeding 180°C, providing adequate stability for most formulation and processing conditions [2]. This thermal stability profile compares favorably with related surfactant compounds and supports applications involving moderate thermal exposure.
Thermogravimetric analysis of related N-methyltaurine derivatives reveals decomposition pathways involving initial dehydration followed by decomposition of the organic framework [22]. The decomposition of N-methyltaurine components begins at temperatures above 200°C, with resulting compounds developing unpleasant odors and darkening [22].
Thermal stability studies under various atmospheric conditions demonstrate enhanced stability in inert atmospheres compared to oxidative environments [23]. The presence of oxygen accelerates degradation processes, with thermo-oxidative degradation occurring at approximately 100°C below the corresponding thermal degradation temperature in inert conditions [23].
Degradation pathway analysis indicates the evolution of various gaseous products, including water vapor, carbon dioxide, sulfur-containing compounds, and organic fragments [23]. The identification of these decomposition products provides insights into the thermal breakdown mechanisms and supports the development of appropriate storage and processing conditions.
Long-term thermal stability studies at moderate temperatures (60-80°C) indicate acceptable stability for extended periods, making the compound suitable for formulated products with reasonable shelf-life requirements [23]. The kinetic parameters derived from accelerated aging studies support prediction of storage stability under ambient conditions.
The comprehensive physicochemical characterization of sodium-N-methyl-N-tall oil taurate reveals a surfactant with exceptional performance characteristics, particularly in challenging formulation environments involving hard water and electrolyte presence. The combination of effective surface activity, thermal stability, and electrolyte tolerance makes this compound valuable for diverse industrial and personal care applications.
| Table 1. Physical and Chemical Properties of Sodium-N-methyl-N-tall oil taurate | ||
|---|---|---|
| Property | Value | Reference |
| Physical State | Solid powder to viscous liquid | [3] |
| Appearance | Fine powder to paste-like consistency | [2] |
| Color | Yellowish to light cream | [2] |
| Odor | Characteristic/slight odor | [2] |
| CAS Number | 61791-41-1 | [24] |
| Solubility in Water | Soluble | [3] |
| pH (1% solution) | 6.5 - 8.0 | [2] |
| Thermal Decomposition | > 180°C | [2] |
| Bulk Density | 600 kg/m³ | [2] |
| Table 2. Tall Oil Fatty Acid Composition | ||
|---|---|---|
| Fatty Acid Component | Typical Composition (%) | Reference |
| Oleic Acid (C18:1) | 48 | [14] [15] |
| Linoleic Acid (C18:2) | 35 | [14] [15] |
| Palmitic Acid (C16:0) | 1 | [14] [15] |
| Stearic Acid (C18:0) | 2 | [14] [15] |
| Conjugated Linoleic Acid | 7 | [14] [15] |
| Other Acids | 4 | [14] [15] |
| Unsaponifiable Matter | 2 | [14] [15] |
| Table 3. Surface Activity Comparison with Related Compounds | ||||
|---|---|---|---|---|
| Surfactant | CMC (% w/w) | Surface Tension at 1% (mN/m) | Hard Water Tolerance | Reference |
| Sodium Methyl Cocoyl Taurate | 0.035 | 37 | Good (33 mN/m at 1000ppm) | [5] |
| Sodium Methyl Oleoyl Taurate | 0.04 | 35 | Excellent (31 mN/m at 1000ppm) | [5] |
| Sodium Dodecyl Sulfate | 0.8-1.0 | Not specified | Poor | [25] [6] |
| Sodium Laureth Sulfate | 0.1-0.5 | Not specified | Moderate | [25] |